molecular formula C26H44N2O2 B401466 N'-dodecanoyl-4-heptylbenzohydrazide

N'-dodecanoyl-4-heptylbenzohydrazide

Cat. No.: B401466
M. Wt: 416.6g/mol
InChI Key: XZNOXBNKSQLYMB-UHFFFAOYSA-N
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Description

N'-Dodecanoyl-4-heptylbenzohydrazide is a benzohydrazide derivative characterized by a 4-heptyl-substituted benzene ring (C₇H₁₅) and a dodecanoyl chain (C₁₂H₂₃CO-) attached to the hydrazide nitrogen. Benzohydrazides are widely studied for their pharmacological properties, including antimicrobial and enzyme inhibitory activities, with substituents playing a critical role in modulating these effects .

Properties

Molecular Formula

C26H44N2O2

Molecular Weight

416.6g/mol

IUPAC Name

N'-dodecanoyl-4-heptylbenzohydrazide

InChI

InChI=1S/C26H44N2O2/c1-3-5-7-9-10-11-12-14-16-18-25(29)27-28-26(30)24-21-19-23(20-22-24)17-15-13-8-6-4-2/h19-22H,3-18H2,1-2H3,(H,27,29)(H,28,30)

InChI Key

XZNOXBNKSQLYMB-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCC(=O)NNC(=O)C1=CC=C(C=C1)CCCCCCC

Canonical SMILES

CCCCCCCCCCCC(=O)NNC(=O)C1=CC=C(C=C1)CCCCCCC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Alkyl vs. Aromatic Substituents

  • N'-Dodecanoyl-4-heptylbenzohydrazide: The heptyl and dodecanoyl groups contribute to high hydrophobicity, favoring nonpolar interactions. This contrasts with analogs like (E)-N'-(2-hydroxybenzylidene)-3,4,5-trimethoxybenzohydrazide (), where polar hydroxyl and methoxy groups enhance hydrogen bonding and aqueous solubility .
  • N-(1,3-Benzothiazol-2-yl)-4-halobenzenesulfonylhydrazides (): Sulfonyl and benzothiazole groups introduce electronegativity and rigidity, reducing conformational flexibility compared to the flexible alkyl chains in the target compound .

Table 1: Substituent Comparison

Compound Key Substituents LogP (Estimated) Dominant Interactions
This compound C₇H₁₅ (4-position), C₁₂H₂₃CO- (N') High (~8–10) Van der Waals, hydrophobic
(E)-N'-(2-Hydroxybenzylidene)-3,4,5-trimethoxybenzohydrazide 3,4,5-OCH₃, 2-OH Moderate (~2–4) Hydrogen bonding, π-π stacking
N'-(4-Hydroxybenzoyl)-4-nitrobenzenesulfonohydrazide () SO₂, NO₂, OH Low (~1–3) Ionic, dipole-dipole
Spectroscopic and Crystallographic Features
  • IR Spectroscopy: The target compound’s C=O stretch (dodecanoyl) would appear near 1680 cm⁻¹, similar to hydrazinecarbothioamides (1663–1682 cm⁻¹, ) but distinct from triazoles lacking carbonyl bands .
  • Crystal Packing :

    • Compounds with hydrogen-bonding groups (e.g., hydroxyl, methoxy) exhibit layered structures via O-H···N or N-H···O interactions (), whereas the target compound’s alkyl chains likely promote lamellar packing dominated by van der Waals forces .

Table 2: Spectroscopic and Structural Data

Compound IR Key Bands (cm⁻¹) Crystallographic Features
This compound ~1680 (C=O), ~2900 (C-H alkyl) Lamellar packing, no H-bonding
4-(Dimethylamino)benzohydrazide () 3278–3414 (N-H), 1660 (C=O) Hydrogen-bonded dimers, lattice energy 36.6 kcal/mol
1,2,4-Triazole-3-thiones () 1247–1255 (C=S), no C=O Thione tautomers, π-π interactions

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